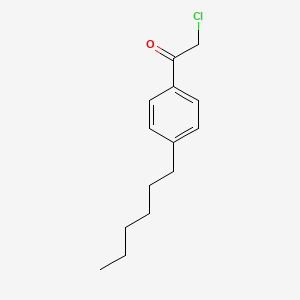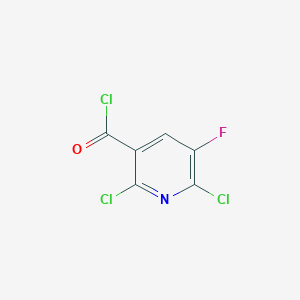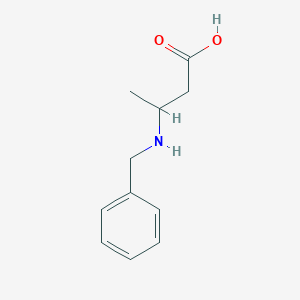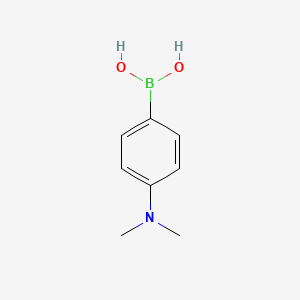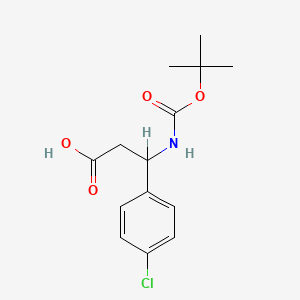
Methyl 3-(chlorosulfonyl)-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate
Übersicht
Beschreibung
Methyl 3-(chlorosulfonyl)-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate (MTPTC) is an organosulfur compound belonging to the class of thiophenes. It is an important intermediate in the synthesis of various drug molecules and is widely used in pharmaceutical and agrochemical industries. MTPTC has also been used in the preparation of various polymers and in the synthesis of other organosulfur compounds.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis. Its sulfonyl chloride group is highly reactive, making it suitable for Suzuki coupling reactions which are pivotal in constructing complex organic molecules. This reactivity can be harnessed to synthesize various biologically active molecules and polymers with potential applications in medicinal chemistry and material science .
Medicinal Chemistry
In medicinal chemistry, this thiophene derivative could be utilized to develop new pharmaceuticals. Its structure is conducive to creating molecules with potential anti-inflammatory and anticancer properties, as thiophene derivatives are known to exhibit a wide range of pharmacological activities .
Corrosion Inhibition
The thiophene ring is known for its application in industrial chemistry as a corrosion inhibitor . The specific functional groups in Methyl 3-(chlorosulfonyl)-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate could be explored for developing novel corrosion-resistant coatings for metals, especially in harsh industrial environments .
Material Science
In material science, thiophene derivatives play a crucial role in the advancement of organic semiconductors . This compound, with its trifluoromethyl group, could contribute to the development of high-performance semiconductors used in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .
Analytical Chemistry
Due to its unique structure, this compound can be used as a chromatographic standard in analytical chemistry. It can help in the calibration of equipment and serve as a reference compound in the analysis of complex chemical mixtures .
Chemical Education
In chemical education, this compound can be used to demonstrate various chemical reactions and synthesis techniques. It can serve as an example to teach advanced organic chemistry concepts, such as nucleophilic substitution and electrophilic aromatic substitution reactions .
Agricultural Chemistry
Thiophene derivatives have been explored for their use in agricultural chemistry as precursors for the synthesis of herbicides and pesticides. The specific substituents on this compound could lead to the development of new agrochemicals with improved efficacy and reduced environmental impact .
Environmental Science
Lastly, in environmental science, research could explore the use of this compound in the remediation of pollutants . Its reactive groups might interact with environmental contaminants, facilitating their breakdown or removal from ecosystems .
Wirkmechanismus
Mode of Action
It is known that sulfonyl chloride groups, such as the one present in this compound, are often used as sulfonylating reagents . They can form sulfonamides and sulfonic esters, which are commonly found in a variety of drugs and can interact with biological targets in various ways .
Biochemical Pathways
Compounds containing a thiophene ring, like this one, are often involved in electron-rich aromatic systems, which can participate in various biochemical reactions .
Pharmacokinetics
It is soluble in toluene , which suggests it may have good lipid solubility and could potentially be well-absorbed in the body. More research is needed to confirm this and to understand its distribution, metabolism, and excretion.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of research in this area .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and how it interacts with its targets. For instance, this compound is moisture sensitive , which means its stability and efficacy could be affected in a humid environment. More research is needed to fully understand how environmental factors influence the action of “Methyl 3-(chlorosulfonyl)-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate”.
Eigenschaften
IUPAC Name |
methyl 3-chlorosulfonyl-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF3O4S2/c1-21-12(18)9-10(23(14,19)20)8(7-5-3-2-4-6-7)11(22-9)13(15,16)17/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTEYQFWTRAYGTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(S1)C(F)(F)F)C2=CC=CC=C2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00381088 | |
| Record name | Methyl 3-(chlorosulfonyl)-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00381088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(chlorosulfonyl)-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate | |
CAS RN |
306935-98-8 | |
| Record name | Methyl 3-(chlorosulfonyl)-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00381088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-(chlorosulphonyl)-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



